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Compound of Interest

Compound Name: (3-Iodopropyl)trimethoxysilane

Cat. No.: B081993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of (3-Iodopropyl)trimethoxysilane, a versatile bifunctional molecule widely used in

materials science, surface chemistry, and bioconjugation. This document details its core

characteristics, provides established experimental protocols for its synthesis and application,

and illustrates key chemical processes through detailed diagrams.

Core Chemical and Physical Properties
(3-Iodopropyl)trimethoxysilane, with the chemical formula C₆H₁₅IO₃Si, is a valuable coupling

agent.[1] Its structure features a trimethoxysilyl group at one end and a reactive iodo group at

the other. The trimethoxysilyl moiety allows for covalent attachment to inorganic substrates (like

silica, glass, and metal oxides) through hydrolysis and condensation reactions, forming stable

siloxane bonds (Si-O-Si). The terminal iodo group serves as a versatile handle for subsequent

nucleophilic substitution reactions, enabling the immobilization of a wide array of molecules,

including peptides, enzymes, and therapeutic agents.

Quantitative Data Summary
The key physical and chemical properties of (3-Iodopropyl)trimethoxysilane are summarized

in the table below for easy reference.
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Property Value Reference(s)

CAS Number 14867-28-8 [1][2]

Molecular Formula C₆H₁₅IO₃Si [1]

Molecular Weight 290.17 g/mol [1][2]

Appearance Colorless to pale yellow liquid -

Density 1.482 g/mL at 20 °C

Boiling Point 79-80 °C at 2 mmHg -

Refractive Index (n20/D) 1.473

Flash Point 78 °C (172.4 °F) - closed cup [2]
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Spectroscopic Data
Detailed spectroscopic analysis is crucial for confirming the identity and purity of (3-
Iodopropyl)trimethoxysilane. While a publicly available, fully assigned spectrum for this

specific molecule is not readily available, data from analogous compounds can provide

valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

methoxy protons (-OCH₃) as a singlet, and three distinct multiplets corresponding to the

methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

¹³C NMR: The carbon NMR spectrum would display a signal for the methoxy carbons, and

three signals for the propyl chain carbons, with the carbon attached to the iodine atom being

the most downfield shifted of the three.

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum is used to identify key functional groups. For (3-
Iodopropyl)trimethoxysilane, the spectrum would be characterized by the following

absorption bands. The FTIR spectrum of the closely related (3-chloropropyl)trimethoxysilane

shows C-H stretching vibrations around 2850-2950 cm⁻¹, Si-O stretching between 1000-1100

cm⁻¹, and a C-Cl absorption band near 800 cm⁻¹.[3] For the iodo-analog, one would expect

similar C-H and Si-O stretches, with the C-I stretching vibration appearing at a lower frequency

(typically 500-600 cm⁻¹).

Functional Group
Expected Wavenumber
(cm⁻¹)

Notes

C-H (stretch, sp³) 2840 - 3000
From the propyl and methoxy

groups.

Si-O-C (stretch) 1080 - 1190

Strong, broad peak

characteristic of the

methoxysilyl group.

Si-O-Si (stretch) 1000 - 1100

Appears upon hydrolysis and

condensation. Often overlaps

with Si-O-C.

C-I (stretch) 500 - 600
Characteristic peak for the

terminal iodo group.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of (3-
Iodopropyl)trimethoxysilane and its application in surface modification.

Synthesis via Finkelstein Reaction
(3-Iodopropyl)trimethoxysilane can be synthesized from its chloro-analog, (3-

chloropropyl)trimethoxysilane, via a Finkelstein reaction. This nucleophilic substitution replaces

the chlorine atom with an iodine atom. The following is an adapted protocol based on a

standard Finkelstein reaction procedure.[4]

Materials:
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(3-chloropropyl)trimethoxysilane

Anhydrous sodium iodide (NaI)

Anhydrous acetone (solvent)

Magnetic stir bar

Round-bottomed flask

Reflux condenser

Nitrogen or Argon gas inlet

Methodology:

Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux

condenser under a nitrogen or argon atmosphere.

Reagents: To the flask, add anhydrous sodium iodide (1.2 to 1.5 molar equivalents relative to

the chlorosilane).

Solvent: Add a sufficient volume of anhydrous acetone to dissolve the reagents and allow for

effective stirring.

Addition of Silane: Add (3-chloropropyl)trimethoxysilane (1.0 molar equivalent) to the stirred

suspension.

Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-

24 hours. The reaction should be protected from light to prevent iodine-related side

reactions. Progress can be monitored by TLC or GC-MS. The formation of a sodium chloride

precipitate indicates the reaction is proceeding.

Workup: After cooling to room temperature, filter the reaction mixture to remove the

precipitated sodium chloride.

Purification: Remove the acetone from the filtrate by rotary evaporation. The resulting crude

product can be purified by vacuum distillation to yield pure (3-Iodopropyl)trimethoxysilane.
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Reaction Setup

Reaction

Workup & Purification

Round-Bottom Flask

Reflux Condenser

Assemble

Add NaI
(1.2-1.5 eq)

N2/Ar Inlet Add Anhydrous Acetone

Add (3-chloropropyl)trimethoxysilane
(1.0 eq)

Reflux (12-24h)
Protect from Light

Cool to RT

Filter NaCl Precipitate

Rotary Evaporation

Vacuum Distillation

Pure (3-Iodopropyl)trimethoxysilane

Click to download full resolution via product page

Synthesis workflow for (3-Iodopropyl)trimethoxysilane.
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Surface Modification of Silica Substrates
This protocol describes the functionalization of a silica-based surface (e.g., glass beads, silica

nanoparticles) with (3-Iodopropyl)trimethoxysilane.

Materials:

Silica substrate (e.g., glass beads)

(3-Iodopropyl)trimethoxysilane (IPTMS)

Anhydrous toluene (solvent)

Acetone (for washing)

Reaction vessel

Oven

Methodology:

Substrate Activation: Clean the silica substrate thoroughly. For glass beads, soak them in a

piranha solution (caution: extremely corrosive) or an appropriate acid bath, followed by

extensive rinsing with deionized water. Dry the activated beads in an oven at 120 °C for at

least 1 hour to ensure a hydroxyl-rich surface.

Silanization Solution: Prepare a 2% (v/v) solution of IPTMS in anhydrous toluene in a

reaction vessel.

Reaction: Add the activated and dried glass beads to the IPTMS solution. Incubate the

mixture overnight (approximately 16 hours) at 70 °C with gentle agitation. The reaction

should be protected from moisture.

Washing: After the incubation period, decant the silanization solution. Wash the

functionalized beads extensively with fresh toluene to remove any unreacted silane.

Final Rinse and Dry: Perform a final rinse with acetone (e.g., 4 x 100 mL for 60 g of beads)

to remove the toluene.
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Curing: Dry the IPTMS-functionalized beads in an oven at 120 °C for 30 minutes to complete

the condensation of silanol groups and cure the silane layer. The functionalized substrate is

now ready for subsequent conjugation reactions via the iodo group.

Core Chemical Reactions and Mechanisms
The utility of (3-Iodopropyl)trimethoxysilane is rooted in the distinct reactivity of its two

functional ends.

Hydrolysis and Condensation of the Trimethoxysilyl
Group
The primary mechanism for surface attachment involves the hydrolysis of the methoxy groups

(-OCH₃) to form reactive silanol groups (-Si-OH), followed by condensation with hydroxyl

groups on the substrate surface or with other silanol groups. This process can be catalyzed by

either acid or base.

Hydrolysis: The Si-OCH₃ bonds are cleaved by water to form Si-OH and methanol. This

reaction is reversible. ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

Condensation: The newly formed silanols can then react in two ways:

With surface hydroxyl groups (e.g., on silica, M-OH) to form a stable covalent bond: ≡Si-

OH + HO-M ⇌ ≡Si-O-M + H₂O

With another silanol group to form a cross-linked siloxane network: ≡Si-OH + HO-Si≡ ⇌

≡Si-O-Si≡ + H₂O
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Step 1: Hydrolysis

Step 2: Condensation

(I-Pr)-Si(OCH₃)₃

Intermediate Silanols
(I-Pr)-Si(OH)ₓ(OCH₃)₃₋ₓ

+ 3 H₂O

H₂O

Self-condenses

Methanol (CH₃OH)

releases 3 CH₃OH

Substrate with
Surface -OH Groups

Reacts with

Cross-Linking
(I-Pr)-Si-O-Si-(Pr-I)

Forms

Covalent Attachment
Substrate-O-Si-(Pr-I)

Forms

Simultaneous
Process

Click to download full resolution via product page

Hydrolysis and condensation mechanism of the silane.

Reactivity of the Iodopropyl Group
The iodopropyl group is an excellent leaving group, making it highly susceptible to nucleophilic

substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of

nucleophiles (Nu⁻), such as thiols (R-SH), amines (R-NH₂), and carboxylates (R-COO⁻), to the

functionalized surface.
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Surface-Si-(CH₂)₃-I + Nu⁻ → Surface-Si-(CH₂)₃-Nu + I⁻

This reactivity is central to the use of (3-Iodopropyl)trimethoxysilane in drug delivery,

biosensor development, and chromatography, where the controlled immobilization of specific

biomolecules is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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